![molecular formula C24H31N3O2 B14164114 (4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone CAS No. 755008-07-2](/img/structure/B14164114.png)
(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone is a complex organic compound that features both piperazine and piperidine rings. These structures are often found in pharmacologically active molecules, making this compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable benzyl halide under basic conditions.
Formation of the Piperidine Ring: This involves the cyclization of a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Coupling of the Rings: The two rings are then coupled using a methanone linker, often through a condensation reaction involving a carbonyl compound and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the methanone linker can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially affecting neurotransmission.
Pathways: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)[1-(3-methoxybenzyl)piperidin-4-yl]methanone: Similar structure but with a methoxy group instead of a hydroxyl group.
(4-Benzylpiperazin-1-yl)[1-(3-chlorobenzyl)piperidin-4-yl]methanone: Similar structure but with a chloro group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in (4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone makes it unique, as it can participate in hydrogen bonding and other interactions that may enhance its biological activity or alter its chemical reactivity compared to its analogs.
Properties
CAS No. |
755008-07-2 |
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Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H31N3O2/c28-23-8-4-7-21(17-23)19-25-11-9-22(10-12-25)24(29)27-15-13-26(14-16-27)18-20-5-2-1-3-6-20/h1-8,17,22,28H,9-16,18-19H2 |
InChI Key |
QDSXWOMFDMMURY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)CC4=CC(=CC=C4)O |
Origin of Product |
United States |
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